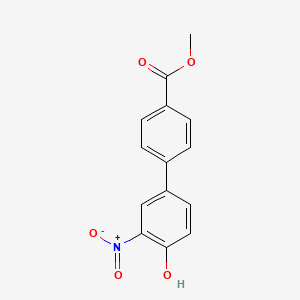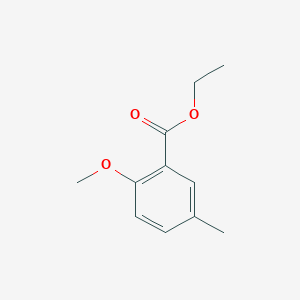![molecular formula C14H22N2OS B6320524 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine CAS No. 1179894-18-8](/img/structure/B6320524.png)
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine is a chemical compound with the molecular formula C14H22N2OS and a molecular weight of 266.4 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a phenylthioethyl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine typically involves the reaction of 2-(4-morpholinyl)ethanamine with 2-bromoethyl phenyl sulfide in the presence of anhydrous potassium carbonate. The reaction is carried out in acetonitrile as the solvent . The general reaction scheme is as follows:
2-(4-morpholinyl)ethanamine+2-bromoethyl phenyl sulfideK2CO3,CH3CNthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the morpholine ring or the phenylthio group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified morpholine derivatives.
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The phenylthio group and morpholine ring are likely involved in these interactions, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Morpholineethanamine: Lacks the phenylthio group, making it less versatile in certain reactions.
N-(2-Phenylethyl)morpholine: Similar structure but different functional groups, leading to distinct chemical properties.
Uniqueness
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine is unique due to the presence of both the morpholine ring and the phenylthioethyl group. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-(2-phenylsulfanylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-2-4-14(5-3-1)18-13-7-15-6-8-16-9-11-17-12-10-16/h1-5,15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXXNGSHWPYOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
